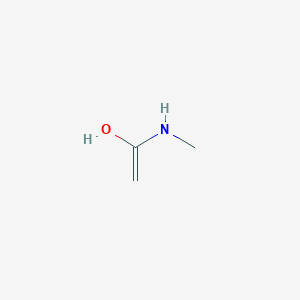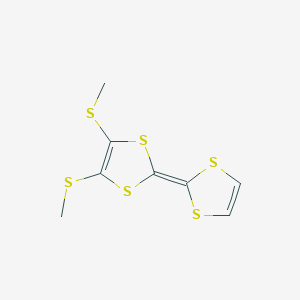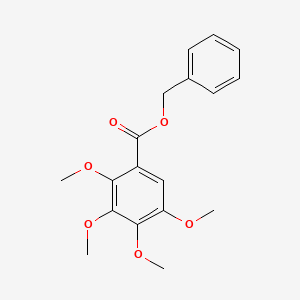
Benzyl 2,3,4,5-tetramethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,3,4,5-tetramethoxybenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by a benzyl group attached to a benzoate moiety, which is further substituted with four methoxy groups at the 2, 3, 4, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4,5-tetramethoxybenzoate typically involves the esterification of 2,3,4,5-tetramethoxybenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reactants and catalysts can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2,3,4,5-tetramethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 2,3,4,5-tetramethoxybenzoate is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its methoxy groups can be modified to create derivatives with potential pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of Benzyl 2,3,4,5-tetramethoxybenzoate involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the benzyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets.
Vergleich Mit ähnlichen Verbindungen
Benzyl benzoate: Similar structure but lacks the methoxy groups.
Methyl 2,3,4,5-tetramethoxybenzoate: Similar structure but with a methyl ester instead of a benzyl ester.
Ethyl 2,3,4,5-tetramethoxybenzoate: Similar structure but with an ethyl ester instead of a benzyl ester.
Uniqueness: Benzyl 2,3,4,5-tetramethoxybenzoate is unique due to the presence of four methoxy groups, which can significantly influence its chemical reactivity and physical properties. The benzyl group also provides additional steric and electronic effects that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
114296-43-4 |
|---|---|
Molekularformel |
C18H20O6 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
benzyl 2,3,4,5-tetramethoxybenzoate |
InChI |
InChI=1S/C18H20O6/c1-20-14-10-13(15(21-2)17(23-4)16(14)22-3)18(19)24-11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 |
InChI-Schlüssel |
JXAZEMBBEWBJDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C(=O)OCC2=CC=CC=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



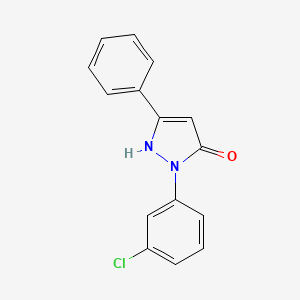
![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)


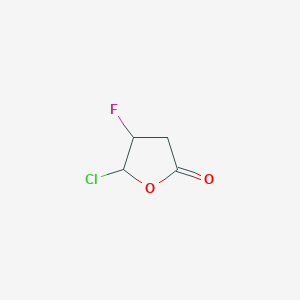
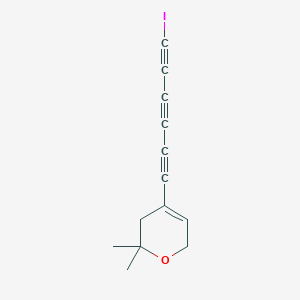
silane](/img/structure/B14296575.png)
